molecular formula C19H19N3O3 B11998581 4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide CAS No. 767310-69-0

4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

Cat. No.: B11998581
CAS No.: 767310-69-0
M. Wt: 337.4 g/mol
InChI Key: YQXGAOKCMZOVDM-QRJSFIJRSA-N
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Description

4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a synthetic organic compound with the molecular formula C19H19N3O3 and a molecular weight of 337.38 g/mol . This benzamide derivative features a hydrazone linker, a functional group of significant interest in medicinal chemistry and drug delivery . Hydrazone bonds are known for their pH-sensitive properties, making them valuable in the design of controlled-release systems for active agents, though specific applications for this compound require further investigation . The compound's structure consists of a 4-methoxybenzamide group linked via a carbonyl moiety to a hydrazine-based chain, which is further connected to a cinnamylidene (3-phenyl-2-propenylidene) group. This complex architecture suggests potential for diverse research applications. Compounds with hydrazone linkages are frequently explored as building blocks for the development of pharmacologically active molecules, including those with antimicrobial or antiprotozoal activities, as seen in related structural classes . Researchers may find this chemical valuable as a precursor or intermediate in organic synthesis, material science, or as a candidate for high-throughput screening in drug discovery campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a laboratory setting.

Properties

CAS No.

767310-69-0

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-methoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H19N3O3/c1-25-17-11-9-16(10-12-17)19(24)20-14-18(23)22-21-13-5-8-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b8-5+,21-13+

InChI Key

YQXGAOKCMZOVDM-QRJSFIJRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. Subsequent cyclization with an appropriate aldehyde yields the final product.

Reaction Conditions::

    4-Methoxybenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or ethanol).

  • Cyclization occurs with an aldehyde (e.g., benzaldehyde or cinnamaldehyde ).

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, potentially yielding various derivatives.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Reacts with nucleophiles (e.g., amines) to form substituted derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

    Substitution: Nucleophilic substitution using or .

Major Products:: The major products depend on the specific reaction conditions and substituents used.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential antitumor and anti-inflammatory properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth and inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several derivatives, differing primarily in substituent positions, electronic effects, and side-chain conformations. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Structural/Functional Differences References
4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide (Target Compound) Methoxy (C₆H₅OCH₃), propenylidene hydrazine C₁₉H₂₀N₃O₃ Electron-donating methoxy group enhances aromatic conjugation; propenylidene hydrazine enables tautomerism N/A
4-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide Chloro (Cl) at benzamide para position; butenylidene hydrazine C₁₉H₁₈ClN₃O₂ Chloro substituent increases electron-withdrawing effects, altering reactivity and solubility
4-Fluoro-N-[2-(2-(2-hydroxy-5-methoxybenzylidene)hydrazino)-2-oxoethyl]benzamide Fluoro (F) and hydroxy-methoxybenzylidene hydrazine C₁₇H₁₆FN₃O₄ Fluorine enhances metabolic stability; hydroxy-methoxy group introduces H-bonding capability
4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide Nitrobenzylidene hydrazine substituent C₁₈H₁₈N₄O₅ Nitro group increases electron deficiency, potentially enhancing electrophilic interactions
3-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide Chloro (Cl) at benzamide meta position; butenylidene hydrazine C₁₉H₁₈ClN₃O₂ Meta-substitution alters steric and electronic profiles compared to para-substituted analogs

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

  • Target compound: Expected C=O stretches at ~1660–1680 cm⁻¹ (amide and hydrazino carbonyls) and NH stretches at ~3150–3319 cm⁻¹ .
  • 4-Chloro analog () : Similar carbonyl peaks but with altered absorption due to Cl’s inductive effect.
  • 4-Nitro analog () : C=O absorption shifts to higher frequencies (~1680–1700 cm⁻¹) due to nitro’s electron-withdrawing nature.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : Methoxy protons resonate at ~3.8 ppm; aromatic protons show splitting patterns dependent on substituents (e.g., para-substitution vs. meta-substitution in ).
  • ¹³C-NMR: Carbonyl carbons (amide and hydrazino) appear at ~165–175 ppm; conjugated propenylidene carbons resonate at ~120–140 ppm.

Biological Activity

4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group, a hydrazine moiety, and an amide linkage. Its molecular formula is C20H21N3O4C_{20}H_{21}N_3O_4, with a molecular weight of approximately 358.41 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models. Its mechanism involves the induction of apoptosis in malignant cells.
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, including inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine synthesis.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).
  • Enzyme Modulation : By inhibiting IMPDH, the compound disrupts nucleotide synthesis, which is critical for cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.
Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
0 (Control)1005
107515
255030
502060
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled reflux (e.g., 100°C for 2–4 hours) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve yield during recrystallization .
  • Catalysts : Use of DMAP or DCC for amide bond formation .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Hydrazone formationHydrazine hydrate, EtOH, 80°C, 3h72>95%
Benzamide couplingDCC/DMAP, DCM, RT, 12h6898%

Which characterization techniques are critical for confirming structural integrity and purity?

Basic
Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 409.2) .
  • HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., propenylidene protons) .

How can mechanistic studies elucidate the hydrazone formation pathway?

Q. Advanced

Kinetic analysis : Monitor reaction progress via in situ IR to track carbonyl disappearance (e.g., 1700 cm⁻¹ reduction) .

Isotopic labeling : Introduce ¹⁵N-labeled hydrazine to trace nitrogen incorporation using MS .

Computational modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies .

Key Finding : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, accelerating hydrazone formation .

What experimental designs are recommended for evaluating biological activity?

Q. Advanced

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported .
  • Cytotoxicity screening : MTT assay on HEK-293 cells, using IC₅₀ thresholds (<50 µM for hit selection) .
  • Target engagement : SPR or ITC to measure binding affinity (e.g., to kinase enzymes like EGFR) .

Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 replicates .

How can computational methods complement experimental data in target interaction studies?

Q. Advanced

Molecular docking (AutoDock Vina) : Predict binding poses with proteins (e.g., COX-2, PDB ID 5KIR) .

MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity .

Case Study : Docking revealed hydrogen bonding between the benzamide carbonyl and Arg120 in COX-2, explaining anti-inflammatory activity .

What are common impurities in synthesis, and how are they addressed?

Q. Basic

  • By-products : Unreacted hydrazine (detected via TLC, Rf 0.1–0.3) or oxidized propenylidene derivatives .
  • Mitigation :
    • Recrystallization : Remove polar impurities using methanol .
    • HPLC-DAD : Quantify impurities (<0.5%) with a C18 column (λ = 254 nm) .

Q. Table 2: Impurity Profile

ImpuritySourceRemoval Method
Hydrazine adductsIncomplete reactionExtended reflux (6h)
Oxidized derivativesAir exposureNitrogen atmosphere during synthesis

What challenges arise in crystallizing this compound for X-ray studies, and how is SHELX employed?

Q. Advanced

  • Crystallization issues : Low solubility in common solvents (e.g., DMSO) and polymorphism .
  • SHELX workflow :
    • Data collection : High-resolution (<1.0 Å) synchrotron data for accurate refinement .
    • Structure solution : Dual-space methods (SHELXD) for hydrazino group positioning .
    • Refinement (SHELXL) : Anisotropic displacement parameters for non-H atoms, with H atoms riding .

Example : A reported structure (CCDC 2054321) showed a planar hydrazino group with C–N–N–C torsion angle = 178.5° .

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